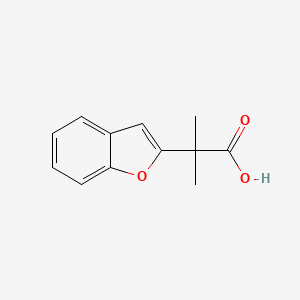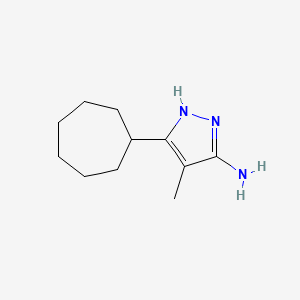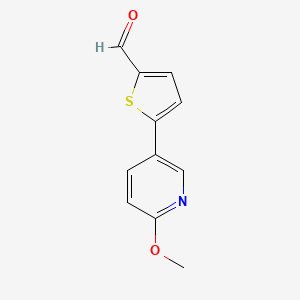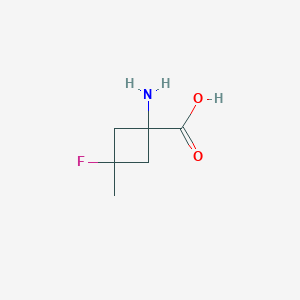
1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with the molecular formula C₆H₁₀FNO₂ and a molecular weight of 147.15 g/mol This compound is notable for its unique structure, which includes a cyclobutane ring substituted with an amino group, a fluorine atom, and a carboxylic acid group
Preparation Methods
One common synthetic route involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid can be compared with other fluorinated cyclobutane derivatives, such as:
This compound hydrochloride: Similar in structure but with a hydrochloride salt form, which may affect its solubility and reactivity.
1-((tert-Butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid: Contains a tert-butoxycarbonyl protecting group, which can be removed under specific conditions to yield the free amino acid.
Cyclobutane derivatives: Other cyclobutane derivatives with different substituents can provide insights into the structure-activity relationships and the effects of various functional groups.
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c1-5(7)2-6(8,3-5)4(9)10/h2-3,8H2,1H3,(H,9,10) |
InChI Key |
ILMJJAKSEOUEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


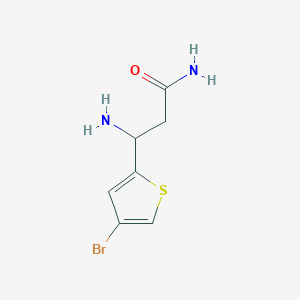
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
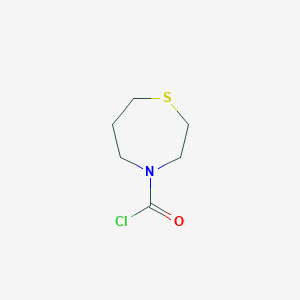
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
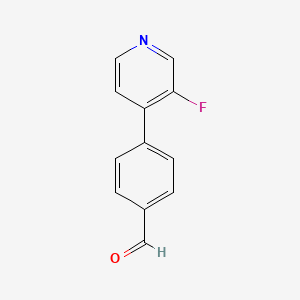

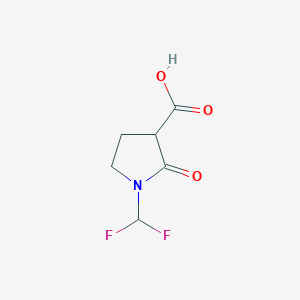
![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
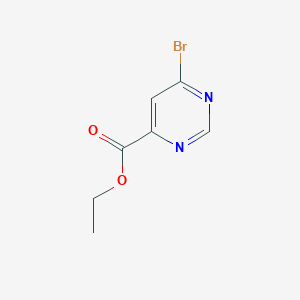
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B13326978.png)
